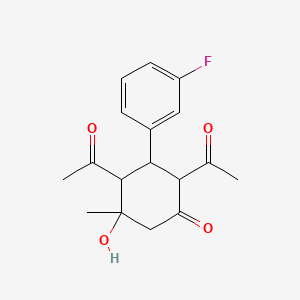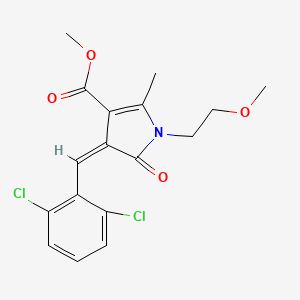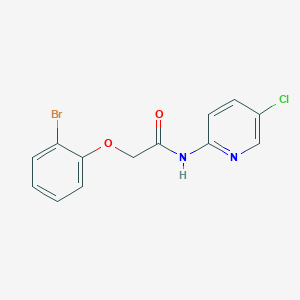
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FDP is a derivative of ketamine, a well-known anesthetic drug. However, FDP has shown to have unique properties that make it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is not fully understood. However, it is believed to act on the glutamatergic system, which is involved in the regulation of mood, cognition, and behavior. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is thought to enhance the activity of NMDA receptors, which are important for learning and memory processes. Additionally, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to have several biochemical and physiological effects. In addition to its antidepressant and anxiolytic properties, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been reported to have analgesic effects, reduce inflammation, and improve cognitive function. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has also been shown to have a low toxicity profile, which makes it a safer alternative to other drugs that have similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has several advantages for lab experiments. Its synthesis is well-established, and its purity and stability have been thoroughly tested. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is also relatively easy to administer to animals, and its effects can be measured using various behavioral and biochemical assays. However, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has not been extensively tested in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). Preliminary studies have shown that 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can reduce symptoms of PTSD in animal models, and it has been suggested that it could have similar effects in humans. Another area of interest is its potential use in the treatment of chronic pain. 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been shown to have analgesic effects, and it has been suggested that it could be a safer alternative to other drugs that have similar effects. Additionally, research on 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone could lead to a better understanding of the glutamatergic system and its role in neurological disorders.
Synthesemethoden
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with cyclohexanone, followed by several chemical transformations that result in the final product. The synthesis of 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been described in detail in scientific literature, and its purity and stability have been thoroughly tested.
Wissenschaftliche Forschungsanwendungen
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an antidepressant and anxiolytic agent. Studies have shown that 2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can alleviate symptoms of depression and anxiety in animal models, and it has been suggested that it could have similar effects in humans.
Eigenschaften
IUPAC Name |
2,4-diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-5-4-6-12(18)7-11/h4-7,14-16,22H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOLZVGXFGWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diacetyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113514.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)

![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)